3-Amino-5-bromo-2-hydroxybenzoic acid
Description
Contextualization within Substituted Benzoic Acids Research
Substituted benzoic acids represent a cornerstone class of compounds in organic chemistry, valued for their utility as synthetic precursors and their diverse biological activities. The properties of these molecules are heavily influenced by the nature and position of substituents on the aromatic ring, which can alter acidity, reactivity, and biological interactions. researchgate.net For instance, electron-withdrawing groups generally increase the acidity of the carboxylic acid, while electron-donating groups decrease it. This class of compounds is foundational to the development of pharmaceuticals, agrochemicals, and materials. nih.govrasayanjournal.co.in
Many derivatives of hydroxybenzoic and aminobenzoic acids are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. rasayanjournal.co.innih.govnih.gov 3-Amino-5-bromo-2-hydroxybenzoic acid is a member of this versatile family, specifically classified as a halogenated, phenolic amino acid derivative. chemicalbook.com Its dense functionalization makes it a particularly valuable intermediate, providing chemists with a scaffold upon which to build intricate molecules designed for specific biological targets.
Historical Perspectives and Initial Academic Interest
While a definitive paper marking the initial synthesis of this compound is not prominent in historical literature, its conceptual development can be traced to foundational organic chemistry reactions established over the past century. The synthesis of its structural precursors, such as aminobenzoic acids and brominated salicylic (B10762653) acids, has long been established. For example, methods for reducing nitrobenzoic acids to their amino counterparts and for the bromination of aromatic rings are classic organic transformations. orgsyn.orgchemicalbook.com
The initial academic interest in molecules like this would have stemmed from the broader exploration of structure-activity relationships in substituted aromatic compounds. The synthesis of its ester, methyl 3-amino-5-bromo-2-hydroxybenzoate, is achieved by the reduction of a nitro group on the corresponding ester precursor, a common and well-documented synthetic strategy. researchgate.net The primary value of this compound has historically been, and remains, its role as a specialized reagent rather than an end-product.
Current Research Landscape and Emerging Trends
In the contemporary research landscape, this compound has emerged as a key starting material in the synthesis of targeted therapeutics. Its current importance is predominantly in the field of medicinal chemistry, where it serves as a crucial intermediate for creating complex heterocyclic systems.
Recent studies highlight its application in the development of novel enzyme inhibitors for treating significant diseases. For example, the compound is a documented precursor in multi-step syntheses to produce potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2). researchgate.netresearchgate.netresearchgate.netbldpharm.com EZH2 is a histone methyltransferase implicated in the progression of several cancers, making its inhibitors a key area of oncological research. researchgate.netbldpharm.com The synthesis pathways leverage the compound's functional groups to build benzomorpholine cores and introduce further diversity through reactions like Suzuki coupling and amidation. researchgate.netbldpharm.com
Furthermore, research has demonstrated its use in generating novel inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. researchgate.net This work aims to develop new treatments for tuberculosis, showcasing the compound's versatility in addressing different therapeutic areas. researchgate.net The emerging trend is clear: this compound is a high-value building block, enabling the construction of sophisticated molecules with the potential to become next-generation drugs for cancer and infectious diseases.
Chemical Compound-Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| CAS Number | 2091623-85-5 |
| Synonyms | 5-Bromo-2-hydroxy-3-aminobenzoic acid |
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-amino-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
JUXPWXATQNRZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Bromo 2 Hydroxybenzoic Acid
Established Synthetic Routes to 3-Amino-5-bromo-2-hydroxybenzoic Acid
The preparation of this compound is typically achieved through multi-step synthetic sequences that strategically introduce the required functional groups onto the benzene (B151609) ring.
Multi-Step Synthesis Approaches
Multi-step syntheses are common for constructing polysubstituted aromatic rings, allowing for controlled regiochemistry. The primary routes involve the reduction of a nitro group or the direct bromination of an appropriate precursor.
A prevalent strategy for installing the amino group at the C3 position is through the reduction of a corresponding nitro group. This approach begins with a precursor such as 5-bromo-2-hydroxy-3-nitrobenzoic acid manchesterorganics.comchemicalbook.com. The nitro group is a strong electron-withdrawing group that facilitates certain electrophilic substitution reactions and can then be converted to the desired amino group in a final step.
Various reducing agents can be employed for this transformation. A common laboratory method involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid, which is effective for reducing aromatic nitro groups masterorganicchemistry.comgoogle.com. Another established method is catalytic hydrogenation, where hydrogen gas is used with a metal catalyst like palladium on carbon (Pd/C) google.comnih.gov.
A detailed procedure has been documented for the reduction of the methyl ester derivative, methyl 5-bromo-2-hydroxy-3-nitrobenzoate. In this synthesis, the nitro compound is heated in methanol (B129727) with activated iron powder and a saturated solution of ammonium (B1175870) chloride to yield methyl 3-amino-5-bromo-2-hydroxybenzoate in good yield. Subsequent hydrolysis of the ester group would provide the target carboxylic acid.
| Reagent System | Precursor Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Iron powder / Ammonium chloride | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Reflux in Methanol | 78% (for ester) | chemicalbook.com |
| Tin(II) chloride / HCl | 4-hydroxy-3-nitrobenzoic acid (analogous) | Reflux | 98% (for analogous product) | masterorganicchemistry.com |
| H₂ / Palladium on carbon | 3-nitro-4-hydroxybenzoic acid (analogous) | 95-100 °C, 0.5-1.5 MPa | >90% (for analogous product) | google.com |
An alternative synthetic route involves the direct bromination of an aminosalicylic acid precursor, such as 3-amino-2-hydroxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is directed by the existing hydroxyl (-OH) and amino (-NH₂) groups. Both are activating, ortho-, para-directing groups, which can make controlling the position of bromination challenging.
Reagents such as N-Bromosuccinimide (NBS) are often used for such transformations as they can provide a low, steady concentration of bromine, potentially minimizing side reactions like polybromination masterorganicchemistry.comwikipedia.org. The reaction conditions, particularly the solvent and pH, are critical. For instance, methods have been developed for the bromination of activated aromatic compounds using NBS in various media google.comnsf.gov. The Wohl-Ziegler reaction, specifically, describes the radical-initiated benzylic and allylic bromination with NBS, though electrophilic aromatic substitution proceeds via a different mechanism masterorganicchemistry.comwikipedia.org.
While direct bromination of 3-amino-2-hydroxybenzoic acid is a feasible pathway, controlling the reaction to selectively yield the 5-bromo isomer requires careful optimization of conditions to manage the strong activating effects of the amino and hydroxyl groups.
Novel and Scalable Synthesis Techniques
For industrial applications, synthetic routes must be efficient, cost-effective, and environmentally benign. While specific scalable syntheses for this compound are not widely published, related processes offer insight into potential industrial methods.
One patented method for a related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, utilizes an electrochemical approach. google.com In this process, hydrobromic acid is electrolyzed to generate bromine in situ for the bromination reaction. google.com This technique avoids the handling of hazardous liquid bromine and is reported to have a high yield (97.12%) under mild, room-temperature conditions, making it suitable for industrial production. google.com
Furthermore, processes for analogous compounds like 3-amino-4-hydroxybenzoic acid have been scaled up using catalytic hydrogenation with a recyclable Pd/C catalyst under pressure. google.com This method is noted for its high yield (>90%), reduced reaction times, and minimal environmental impact due to low wastewater generation. google.com Such principles could be adapted for the large-scale reduction of 5-bromo-2-hydroxy-3-nitrobenzoic acid.
Derivatization and Functionalization Strategies Utilizing this compound
The multiple functional groups on this compound allow for a wide range of chemical transformations, making it a versatile building block. Key reactions involve the modification of the amino and carboxylic acid groups.
N-Acylation and Esterification Reactions
The amino and carboxylic acid groups are readily derivatized through acylation and esterification, respectively. These reactions are fundamental for incorporating the molecule into larger structures.
N-Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This is a common strategy for protecting the amino group or for building more complex molecules. For example, the related compound 5-bromo-2-aminobenzimidazole can be readily acetylated on the amino group by heating with acetic anhydride.
Esterification of the carboxylic acid is typically achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by other methods. A patented process describes the esterification of various hydroxybenzoic acids by reacting them with a halogenated hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine, such as N,N-diisopropylethylamine. This method is designed to avoid the competing O-alkylation of the phenolic hydroxyl group that can occur under strongly basic conditions.
| Reaction Type | Functional Group Targeted | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| N-Acylation | Amino (-NH₂) | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl Amide | General Knowledge |
| Esterification | Carboxylic Acid (-COOH) | Alcohol, Halogenated Hydrocarbon, Tertiary Amine | Ester | General Knowledge |
Cyclization Reactions
The bifunctional nature of this compound, possessing both nucleophilic (amino and hydroxyl) and electrophilic (carboxylic acid) centers, as well as a reactive aromatic ring, makes it a candidate for various cyclization reactions to form heterocyclic systems. While specific studies detailing the cyclization of this exact molecule are not abundant, the principles of heterocyclic synthesis can be applied. For instance, amino-substituted benzoic acids are known to participate in condensation reactions with various reagents to yield fused heterocyclic systems.
The reaction of related aminoazoles with carbonyl compounds is a well-established method for constructing five- and six-membered heterocycles. researchgate.net Depending on the reaction conditions and the nature of the carbonyl compound, different isomeric products can be obtained. For example, the condensation of aminoazoles with aldehydes and β-dicarbonyl compounds like Meldrum's acid can lead to the formation of fused pyrimidinones. frontiersin.org The specific outcome of such reactions is often directed by the choice of solvent and catalyst, which can switch the reaction pathway between different isomers. frontiersin.org
In a related context, the intramolecular cyclization of appropriately substituted benzoic acid derivatives is a key strategy for forming chromene and chromane (B1220400) scaffolds. For example, the cyclization of a 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester has been shown to produce a methyl 5-(benzyloxy)-2H-chromene-7-carboxylate, demonstrating the feasibility of forming six-membered oxygen-containing rings from benzoic acid precursors. mdpi.com
The following table summarizes potential cyclization reactions based on the reactivity of analogous compounds.
| Reactant(s) | Potential Product Type | Reaction Conditions | Reference Analogy |
| β-ketoesters | Benzoxazinone | Acid or base catalysis, heating | General heterocycle synthesis |
| 1,3-Diketones | Quinoline derivative | Condensation, cyclization | General heterocycle synthesis |
| Phosgene or equivalents | Isatoic anhydride derivative | Base | General heterocycle synthesis |
Suzuki Coupling and Amidation Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds between organohalides and organoboron compounds. libretexts.orgmdpi.com The unprotected ortho-amino group can present challenges in Suzuki couplings, but methods have been developed to address this, allowing for the reaction to proceed with a variety of boronic acids and esters. nih.gov
The general scheme for a Suzuki-Miyaura coupling involves the reaction of the bromo-substituted benzoic acid with a boronic acid in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with an aryl, heteroaryl, or alkyl group, providing access to a wide range of biaryl and related structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov
Amidation of the carboxylic acid group of this compound represents another important transformation. This can be achieved through standard peptide coupling methods, which involve the activation of the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. The amino group on the aromatic ring may require protection to prevent self-polymerization or other side reactions.
The table below outlines representative Suzuki coupling and amidation reactions.
| Reaction Type | Reagents and Conditions | Product Type | Reference Analogy |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), solvent (e.g., DMF) | 3-Amino-5-aryl-2-hydroxybenzoic acid | mdpi.comnih.gov |
| Amidation | Amine (R-NH2), coupling agent (e.g., DCC), solvent (e.g., DCM) | 3-Amino-5-bromo-2-hydroxy-N-R-benzamide | General peptide synthesis |
Formation of Schiff Bases
The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (or imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds or as ligands for metal complexes.
For instance, the reaction of an aminobenzoic acid with a salicylaldehyde (B1680747) derivative would yield a Schiff base with multiple potential coordination sites for metal ions. The formation of the azomethine (C=N) bond is a key indicator of a successful condensation. semanticscholar.org While specific studies on this compound are limited, the reaction of 4-amino-3-hydroxybenzoic acid with 3-hydroxybenzaldehyde (B18108) to form a Schiff base has been reported, demonstrating the feasibility of this transformation for aminohydroxybenzoic acids. semanticscholar.org
A representative Schiff base formation is shown in the table below.
| Reactant | Product Type | Key Spectroscopic Feature | Reference Analogy |
| Aldehyde (R-CHO) | 3-(R-methylideneamino)-5-bromo-2-hydroxybenzoic acid (Schiff base) | Appearance of a C=N stretch in the IR spectrum and an azomethine proton signal in the 1H NMR spectrum. | semanticscholar.org |
Other Functional Group Interconversions
Beyond the primary reactions, the functional groups of this compound can undergo various other interconversions. The carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). orgsyn.org This transformation opens up further synthetic possibilities, such as subsequent oxidation to an aldehyde or conversion to an alkyl halide.
The hydroxyl and amino groups can also be subjected to a range of modifications. The hydroxyl group can be etherified, and the amino group can be acylated or alkylated, provided that appropriate protecting group strategies are employed to ensure selectivity. For example, the esterification of the carboxylic acid followed by etherification of the hydroxyl group has been demonstrated for 3-hydroxybenzoic acid. rasayanjournal.co.in
The following table details some of these functional group interconversions.
| Reaction Type | Reagents and Conditions | Product | Reference Analogy |
| Carboxylic Acid Reduction | 1. LiAlH4, THF; 2. H2O | (3-Amino-5-bromo-2-hydroxyphenyl)methanol | orgsyn.org |
| Esterification | Alcohol (R-OH), acid catalyst (e.g., H2SO4) | Alkyl 3-amino-5-bromo-2-hydroxybenzoate | rasayanjournal.co.in |
| Amino Group Acylation | Acyl chloride or anhydride, base | 3-(Acylamino)-5-bromo-2-hydroxybenzoic acid | General organic synthesis |
Mechanistic Investigations of Synthetic and Derivatization Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Reaction Pathway Elucidation
The elucidation of reaction pathways for the transformations of this compound relies on established mechanistic principles of organic chemistry. For instance, in the formation of Schiff bases, the reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine. researchgate.net
In cyclization reactions, the pathway can be more complex and may involve a series of condensation and rearrangement steps. The specific pathway is often influenced by the reaction conditions. For example, in multicomponent reactions leading to fused heterocycles, a change in the acidity of the medium can alter the sequence of elementary stages, leading to the selective formation of different positional isomers. frontiersin.org
Catalysis in Synthetic Transformations
Catalysis plays a pivotal role in many of the synthetic transformations of this compound. The Suzuki-Miyaura coupling is a prime example, where a palladium catalyst is essential for the reaction to proceed. The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand on the palladium center can significantly influence the efficiency and scope of the reaction. nih.gov
Acid or base catalysis is often employed in condensation reactions such as Schiff base formation and cyclizations. In Schiff base formation, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net In cyclization reactions, a catalyst can promote the formation of key intermediates and influence the regioselectivity of the ring closure. frontiersin.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Bromo 2 Hydroxybenzoic Acid and Its Derivatives
Mass Spectrometry (MS) Techniques
Should this information become available in published sources, the requested article can be generated.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a molecule's elemental formula. For halogenated compounds like 3-Amino-5-bromo-2-hydroxybenzoic acid, HRMS is particularly useful for confirming the presence and number of bromine atoms due to their distinct isotopic pattern (79Br and 81Br occur in an approximate 1:1 ratio).
While specific experimental HRMS data for this compound is not widely published in available literature, the technique is routinely applied to its derivatives and related structures. For instance, in studies involving the synthesis of benzomorpholine derivatives from this compound, high-resolution mass analysis was performed to confirm the structure of the products. researchgate.net The analysis of a related compound, 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone, also relies on HRMS to verify the molecular weight and the characteristic bromine isotope split.
Predicted HRMS data for an isomer with the identical molecular formula (C7H6BrNO3) provides insight into the expected values. The precise mass measurements for various adducts are essential for confirming the elemental composition.
Table 1: Predicted HRMS Data for C₇H₆BrNO₃
| Adduct Type | Calculated m/z |
| [M+H]⁺ | 231.96039 |
| [M+Na]⁺ | 253.94233 |
| [M-H]⁻ | 229.94583 |
| [M+NH₄]⁺ | 248.98693 |
| [M+K]⁺ | 269.91627 |
Data sourced from predicted values for 5-amino-3-bromo-2-hydroxybenzoic acid, an isomer of the target compound. uni.lu
X-ray Diffraction (XRD) Crystallography
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This includes its conformation, bond lengths, bond angles, and how it packs with neighboring molecules in the crystal lattice. While the specific crystal structure of this compound is not publicly available, a detailed analysis of the closely related derivative, 3-bromo-2-hydroxybenzoic acid , provides significant insight into the structural characteristics that can be expected. nih.govdoaj.org
The analysis of 3-bromo-2-hydroxybenzoic acid reveals that the molecule is nearly planar. nih.gov A slight twist is observed, with the plane formed by the carboxyl group atoms being displaced by 4.7(4)° from the mean plane of the phenyl ring. nih.gov A key conformational feature is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid group at the C1 position. nih.gov This interaction helps to lock the conformation of the molecule into a planar arrangement.
The crystal packing of 3-bromo-2-hydroxybenzoic acid is dominated by a robust and common hydrogen-bonding motif. nih.govdoaj.org Molecules are linked into centrosymmetric dimers through mutual O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This interaction creates a distinct supramolecular synthon known as an R22(8) ring motif. nih.gov
These dimers then arrange into sheets, which are stacked in a parallel fashion along the crystallographic a-axis, with an inter-sheet separation of 3.798 (4) Å. nih.gov The stability of this crystal packing is a feature observed in many substituted derivatives of salicylic (B10762653) acid. nih.govdoaj.org
The crystallographic analysis of 3-bromo-2-hydroxybenzoic acid provides precise details about its crystal lattice. This information is fundamental to understanding the symmetry and repeating unit of the solid-state structure.
Table 2: Crystallographic Data for 3-bromo-2-hydroxybenzoic acid
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.7981 (8) | nih.gov |
| b (Å) | 16.923 (4) | nih.gov |
| c (Å) | 11.649 (2) | nih.gov |
| β (°) | 96.09 (3) | nih.gov |
| Volume (ų) | 744.1 (3) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Gas-Phase Electron Diffraction for Molecular Structure Determination
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from the influence of intermolecular forces present in the solid state. While no GED studies have been performed on this compound itself, research on its parent molecules, benzoic acid and 2-hydroxybenzoic acid (salicylic acid), establishes the methodology and provides foundational structural data. acs.orgnih.govchemrxiv.org
These studies have determined that in the gas phase, the low-energy conformer of benzoic acid features a carboxyl group that is coplanar with the phenyl ring. acs.orgnih.gov For 2-hydroxybenzoic acid, the GED data, supported by theoretical calculations, shows a dominant low-energy conformer where the carboxyl group is also coplanar with the ring. acs.orgnih.gov The structure is stabilized by an internal hydrogen bond between the ortho-hydroxyl group and the carbonyl of the carboxyl group. acs.org This intramolecular interaction leads to distinct changes in bond lengths compared to benzoic acid, including a shorter exocyclic C−C bond and a shortening of the carboxylic single C−O bond. acs.orgnih.gov
Experiments on benzoic acid have been conducted at very low pressures, demonstrating the feasibility of obtaining high-quality diffraction patterns even for substances with low vapor pressure. chemrxiv.org
Table 3: Example Experimental Parameters for Gas-Phase Electron Diffraction of Benzoic Acid
| Parameter | Value | Reference |
| Sample Temperature | 287 K | chemrxiv.org |
| Vapor Pressure | 2 × 10⁻⁴ mbar | chemrxiv.org |
| Refined Bond Length (rₑ(C-C)ₐᵥ) | 1.387(5) Å | chemrxiv.org |
Biological Activity and Mechanistic Research Derived from 3 Amino 5 Bromo 2 Hydroxybenzoic Acid
Enzyme Inhibition and Modulation Studies
Histone Lysine (B10760008) Methyltransferase (EZH2) Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in the regulation of gene expression. Its dysregulation is frequently observed in various cancers, making it a significant target for therapeutic intervention. researchgate.net Derivatives of the 3-amino-5-bromo-2-hydroxybenzoic acid scaffold have been investigated for their potential as EZH2 inhibitors.
Recent studies have led to the development of dual EZH2 and heat shock protein 90 (HSP90) inhibitors derived from a related structure, 5-bromo-2-methyl-3-nitrobenzoic acid. nih.gov These hybrid compounds have demonstrated potent EZH2 inhibitory activity. The molecular mechanism of some covalent inhibitors involves binding to the S-adenosyl-L-methionine (SAM) pocket of EZH2. nih.gov This interaction is crucial as the SET domain of EZH2, which contains the active site for methyltransferase activity, requires the presence of SAM to function. researchgate.netnih.gov By occupying the SAM binding site, these inhibitors prevent the transfer of methyl groups to histone H3 at lysine 27 (H3K27), a primary function of EZH2. researchgate.net The tethering of a resorcinol (B1680541) fragment to the core structure has been identified as a key feature for potent EZH2 inhibition. nih.gov
The inhibition of EZH2 by these derivative compounds leads to a significant reduction in the levels of H3K27 trimethylation (H3K27Me3) within cells. nih.gov This epigenetic modification is a hallmark of EZH2 activity and is associated with the transcriptional repression of tumor suppressor genes. researchgate.net Consequently, the inhibition of EZH2 can reactivate the expression of these suppressed genes, leading to anti-proliferative effects in cancer cells. For instance, a dual EZH2-HSP90 inhibitor demonstrated significant antiglioma activity both in vitro and in vivo. nih.gov Furthermore, some EZH2 inhibitors have shown the ability to inhibit the activity of various EZH2 mutants, highlighting their potential to overcome resistance mechanisms. nih.gov A notable characteristic of some of these inhibitors is their low cytotoxicity towards normal cells, suggesting a favorable therapeutic window. nih.gov
Inhibitory Activity of EZH2 Inhibitor Derivatives
| Compound | EZH2 IC₅₀ (nM) |
|---|---|
| Adduct 1 | Single-digit nanomolar range |
| Adduct 2 | 2.06 |
| Adduct 3 | Single-digit nanomolar range |
| Adduct 4 | Single-digit nanomolar range |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for several adducts derived from a related scaffold, demonstrating their potent EZH2 inhibitory activity. nih.gov
Cholinesterase Inhibition and Selectivity
Analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, which are derivatives of the core this compound structure, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key strategy in the management of conditions characterized by a decline in cholinergic neurotransmission.
The synthesized analogues displayed moderate inhibitory activity against both AChE and BuChE. The substitution pattern on the salicylanilide (B1680751) core was found to be a critical determinant of both the potency and selectivity of inhibition. By modifying these substitutions, it was possible to modulate whether the compounds preferentially inhibited AChE or BuChE, or exhibited a balanced inhibition of both enzymes. The introduction of N-alkyl (C2-C6) carbamates and altering the position of the phenolic hydroxyl group were among the most effective modifications for enhancing inhibitory activity.
Inhibitory Activity of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues against Cholinesterases
| Enzyme | IC₅₀ Range (µmol·L⁻¹) |
|---|---|
| Acetylcholinesterase (AChE) | 18.2 to 196.6 |
This table summarizes the range of half-maximal inhibitory concentration (IC₅₀) values for the synthesized analogues against both AChE and BuChE. nih.gov
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is a heme enzyme found in neutrophils that produces hypochlorous acid (HOCl), a potent oxidizing agent involved in inflammatory processes. mdpi.comdoi.org Consequently, the inhibition of MPO is a therapeutic target for mitigating tissue damage in inflammatory conditions. While direct studies on this compound are limited, research on structurally related benzoic acid derivatives provides insights into potential MPO inhibitory activity.
Studies on a series of benzoic acid hydrazides have shown that these compounds can effectively inhibit the peroxidation activity of MPO, with many exhibiting IC₅₀ values in the low micromolar range. mdpi.com The proposed mechanism involves the oxidation of the hydrazide group by MPO. The presence of substituents on the benzoic acid ring that can participate in hydrogen bonding with the enzyme appears to enhance binding affinity and subsequent inhibition. mdpi.com For instance, 4-aminobenzoic acid hydrazide was identified as a particularly potent irreversible inhibitor of HOCl production by purified MPO. mdpi.com
Furthermore, research on (E)-2-hydroxy-α-aminocinnamic acids, which are also structurally related, has demonstrated MPO inhibitory activity with IC₅₀ values comparable to the non-steroidal anti-inflammatory drug indomethacin. doi.org Docking studies suggest that the amino and carboxylic acid groups of these compounds are crucial for anchoring within the distal cavity of the MPO active site. doi.org
Inhibitory Activity of Structurally Related Compounds against Myeloperoxidase (MPO)
| Compound | MPO IC₅₀ (µM) |
|---|---|
| 4-Aminobenzoic acid hydrazide (purified enzyme) | 0.3 |
| (E)-2-hydroxy-α-aminocinnamic acid derivative (2f) | 30 ± 5 |
| (E)-2-hydroxy-α-aminocinnamic acid derivative (2h) | 26 ± 2 |
| Indomethacin (for comparison) | 29 ± 2 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for several compounds structurally related to this compound against MPO, highlighting their inhibitory potential. mdpi.comdoi.org
Other Enzyme System Modulations (e.g., NPP1, NPP3 Isozymes)
At present, there is a lack of available research specifically investigating the modulatory effects of this compound or its direct derivatives on ectonucleotide pyrophosphatase/phosphodiesterase (NPP) family isozymes, such as NPP1 and NPP3.
Antioxidant Mechanisms and Radical Scavenging Activity
There is currently a lack of specific studies on the antioxidant mechanisms and radical scavenging activity of this compound. While phenolic acids, in general, are known for their antioxidant properties, detailed research on this particular brominated compound is not available in the reviewed literature.
Anti-inflammatory Pathways and Molecular Targets
Specific research detailing the anti-inflammatory pathways and molecular targets of this compound is not presently available in scientific literature. Studies have been conducted on structurally related compounds, such as 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, which has shown anti-inflammatory effects by inhibiting pro-inflammatory mediators. nih.gov However, these findings cannot be directly attributed to this compound.
Structure-Activity Relationship (SAR) Elucidations in Biological Contexts
Detailed structure-activity relationship (SAR) studies for this compound in biological contexts have not been extensively reported. SAR studies typically require a series of related compounds to be synthesized and tested to determine the influence of different functional groups on biological activity. Such comprehensive studies for this specific compound are not currently available.
Biosynthetic Pathways and Precursor Role
The biosynthetic pathway for this compound is understood through its relationship with its non-brominated precursor, 3-Amino-5-hydroxybenzoic acid (AHBA).
3-Amino-5-hydroxybenzoic acid (AHBA) is a key building block in the biosynthesis of a large family of antibiotics known as ansamycins. nih.gov These antibiotics are characterized by a macrocyclic lactam structure. AHBA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the characteristic ansa chain of these molecules. nih.govfrontiersin.org The entire rifamycin (B1679328) biosynthetic gene cluster has been sequenced, providing significant insight into this process. nih.gov The addition of AHBA to fermentation cultures of Streptomyces species has been shown to markedly increase the production of ansamycin (B12435341) antibiotics like actamycin. frontiersin.org Conversely, inactivation of the gene for AHBA synthase eliminates the production of rifamycin B, which can be restored by supplementing the culture with AHBA. nih.gov
The terminal enzyme responsible for the formation of AHBA is 3-Amino-5-hydroxybenzoic acid synthase (AHBA synthase). nih.govbldpharm.com This enzyme is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) and exists as a dimer. nih.govnih.gov AHBA synthase catalyzes the aromatization of 5-deoxy-5-aminodehydroshikimic acid to form AHBA. mdpi.com Interestingly, this enzyme exhibits dual functionality. As a homodimer, it performs the final aromatization step. In a complex with an oxidoreductase, it also catalyzes an earlier transamination step in the pathway. mdpi.com The crystal structure of AHBA synthase from Amycolatopsis mediterranei has been resolved, revealing a fold similar to the aspartate aminotransferase family of PLP-dependent enzymes. nih.gov The active site is composed of residues from both subunits of the dimer, highlighting the importance of its dimeric structure for catalytic activity. nih.gov
The formation of AHBA occurs through a branch of the shikimate pathway, known as the aminoshikimate pathway. nih.govmdpi.com This pathway utilizes genes that appear to have been recruited from other metabolic pathways to create a nitrogen-containing precursor. mdpi.com The pathway proceeds through several intermediates, including 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid, before the final conversion to AHBA by AHBA synthase. mdpi.com The gene for AHBA synthase has become a valuable tool for genetic screening to identify new ansamycins and other natural products derived from AHBA. mdpi.com The biosynthesis of this compound would presumably follow the formation of AHBA, with a subsequent bromination step, although specific enzymes for this halogenation in this context are not detailed in the reviewed literature.
Applications in Advanced Materials Science and Specialized Chemical Synthesis
Potential in Polymer Science as Monomers or Cross-linkers
3-Amino-5-bromo-2-hydroxybenzoic acid possesses a unique combination of functional groups—an amine (-NH2), a carboxylic acid (-COOH), a hydroxyl (-OH), and a bromo (-Br) group—that makes it a compound of significant interest for applications in polymer science. These reactive sites offer multiple pathways for it to act as a monomer in the synthesis of various polymers or as a cross-linking agent to modify the properties of existing polymer systems.
The presence of both an amino group and a carboxylic acid group on the same aromatic ring allows this compound to be a suitable candidate for the synthesis of aromatic polyamides. Polyamides are a class of polymers known for their high strength, thermal stability, and chemical resistance. The polymerization would typically proceed through a polycondensation reaction, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. The direct synthesis of polyamides can also be achieved through the catalytic dehydrogenation of diols and diamines nih.govresearchgate.net. While direct polymerization of this compound would form a homopolymer, it can also be used as a comonomer with other diamines or diacids to tailor the properties of the resulting polyamide. The incorporation of the bromine and hydroxyl groups into the polymer backbone would be expected to impart specific properties such as flame retardancy, altered solubility, and potential sites for post-polymerization modification.
Similarly, the hydroxyl and carboxylic acid groups open up the possibility of using this compound as a monomer for the synthesis of polyesters. The reaction between an alcohol and a carboxylic acid to form an ester link is a fundamental process in polyester (B1180765) production. Furthermore, amino acid-based poly(ester urea)s represent an attractive class of polymers, and this compound could be a building block in such materials nih.gov.
The bromine atom on the aromatic ring introduces another dimension to its utility in polymer science. Bromo-substituted monomers are valuable in the synthesis of specialty polymers through various cross-coupling reactions ossila.com. The bromine atom can be a reactive site for post-functionalization of a polymer chain, allowing for the introduction of other functional groups after the initial polymerization has occurred mdpi.comresearchgate.net. This post-polymerization modification is a powerful tool for creating materials with highly specific functionalities. For instance, the bromine can be replaced by other groups via nucleophilic substitution or participate in coupling reactions to create more complex polymeric architectures researchgate.netrsc.org.
The amine and hydroxyl functionalities also suggest that this compound could serve as a curing agent or a component in curing agent systems for epoxy resins. Epoxy resins are thermosetting polymers that, when cured, form a rigid, cross-linked network with excellent mechanical properties and chemical resistance. The curing process typically involves the reaction of the epoxy groups with active hydrogen atoms from curing agents like amines and phenols chemicaldynamics.nethanepoxy.netresearchgate.netresearchgate.net. The primary amine group of this compound can react with the epoxy ring, and the hydroxyl group can also participate in the curing reaction, potentially acting as a catalyst or a co-reagent chemicaldynamics.net. The incorporation of this molecule into an epoxy network could enhance properties such as thermal stability and flame retardancy due to the presence of the aromatic ring and the bromine atom.
The multifunctional nature of this compound allows for its potential use in creating highly cross-linked or hyperbranched polymers. The ability to react through its different functional groups under various conditions could lead to the formation of complex, three-dimensional polymer networks with unique properties.
Interactive Data Table: Potential Polymerization Reactions of this compound
| Reactive Groups Involved | Polymer Type Formed | Type of Reaction | Potential Properties |
| Amine (-NH2) and Carboxylic Acid (-COOH) | Polyamide | Polycondensation | High thermal stability, chemical resistance, flame retardancy |
| Hydroxyl (-OH) and Carboxylic Acid (-COOH) | Polyester | Polycondensation | Modified thermal properties, potential for biodegradability |
| Bromo (-Br) | Specialty Polymers | Cross-coupling Reactions | Electronic properties, sites for post-functionalization |
| Amine (-NH2) and Hydroxyl (-OH) | Epoxy Resin Network (as a curing agent) | Ring-opening Addition | Enhanced thermal stability, flame retardancy, improved adhesion |
Future Research Directions and Unexplored Avenues for 3 Amino 5 Bromo 2 Hydroxybenzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The prevailing synthetic routes to derivatives of 3-Amino-5-bromo-2-hydroxybenzoic acid often involve multi-step processes that may utilize harsh reagents and generate significant chemical waste. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for its synthesis.
A promising, yet unexplored, avenue is the application of biocatalysis. The use of engineered enzymes, such as aminotransferases and hydroxylases, could facilitate a more direct and greener synthesis of this compound and its analogs. This approach offers the potential for high selectivity under mild reaction conditions, thereby reducing the environmental impact of its production.
In-Depth Mechanistic Biological Studies and Target Identification
To date, the biological significance of this compound has been largely inferred from the activities of its more complex derivatives. For instance, it is a known precursor for the synthesis of potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers. researchgate.netnih.gov The synthesis of these inhibitors often involves key steps such as cyclization, Suzuki coupling, and amidation starting from this compound. researchgate.netnih.govdocumentsdelivered.com
However, the intrinsic biological activity of the parent compound remains a scientific mystery. Future research should endeavor to conduct comprehensive in-vitro and in-vivo studies to elucidate its specific molecular targets and mechanisms of action. Does it possess any inherent anticancer, anti-inflammatory, or antimicrobial properties? Could it modulate the activity of other enzymes or receptors beyond those targeted by its known derivatives? Answering these questions could reveal new therapeutic applications for this foundational molecule.
A summary of representative derivatives and their biological targets is presented in the table below, highlighting the need for similar in-depth studies on the parent compound.
| Derivative Class | Biological Target | Therapeutic Area |
| Benzomorpholine derivatives | EZH2 | Cancer |
Exploration of Novel Material Science Applications
The unique chemical architecture of this compound, featuring amino, hydroxyl, and carboxylic acid functional groups, alongside a bromine atom, suggests a wealth of untapped potential in the field of material science. These functional groups can participate in a variety of polymerization and cross-linking reactions, making the compound an attractive candidate for the development of novel functional polymers.
Future investigations could focus on incorporating this molecule into polymer backbones to enhance thermal stability, flame retardancy (due to the bromine atom), and other physicochemical properties. For instance, research on a structurally similar compound, 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone, has shown that its incorporation into polyvinyl chloride (PVC) can improve the material's thermal and mechanical properties. This suggests that this compound could serve as a valuable monomer or additive in the creation of advanced polymers with tailored characteristics.
Furthermore, the aromatic nature and the presence of heteroatoms in this compound make it a candidate for the design of novel organic dyes and pigments. Its potential to form metal complexes also opens the door to the development of new catalysts and functional materials with interesting electronic and optical properties.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this integrated approach holds the key to accelerating the discovery of new derivatives with desired properties.
Future research should leverage computational tools, such as molecular docking and quantum chemical calculations, to predict the binding affinity of virtual libraries of this compound derivatives against a wide range of biological targets. This in silico screening can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Moreover, computational methods can be employed to predict the material properties of polymers and other materials derived from this compound. By simulating properties such as thermal stability, mechanical strength, and electronic conductivity, researchers can rationally design new materials with specific functionalities. The establishment of a robust structure-based drug design platform, as has been done for its derivatives targeting EZH2, provides a clear path forward for this integrated approach. researchgate.net
| Research Approach | Potential Application |
| Molecular Docking | Prediction of binding to new biological targets |
| Quantum Chemical Calculations | Elucidation of reaction mechanisms and electronic properties |
| Molecular Dynamics Simulations | Study of conformational changes and interactions with macromolecules |
| QSAR (Quantitative Structure-Activity Relationship) | Development of predictive models for biological activity |
By systematically exploring these uncharted territories, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical intermediate into a molecule of significant scientific and technological importance.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-Amino-5-bromo-2-hydroxybenzoic acid, considering the reactivity of its substituents?
- Methodological Answer : The synthesis should account for the electron-withdrawing bromo and hydroxy groups, which influence regioselectivity. A plausible route involves bromination of a pre-functionalized benzoic acid derivative. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by amination via catalytic hydrogenation or a Gabriel synthesis . Protection of the hydroxy group (e.g., as a methyl ether) prior to bromination may prevent unwanted side reactions. Post-synthesis deprotection under mild acidic conditions (e.g., BBr₃ in CH₂Cl₂) can restore the hydroxy group .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : Due to polar functional groups (amino, hydroxy, carboxylic acid), recrystallization from polar solvents like ethanol/water mixtures is effective. For higher purity, use flash chromatography with a silica gel stationary phase and a gradient elution system (e.g., ethyl acetate/hexane with 1% acetic acid to mitigate tailing). HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) can resolve trace impurities, as demonstrated for structurally similar brominated benzoic acids .
Q. How should researchers characterize the compound’s structure and confirm regiochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for aromatic protons split by substituents (e.g., deshielded protons adjacent to bromo and amino groups).
- IR : Confirm carboxylic acid (∼1700 cm⁻¹), hydroxy (∼3200 cm⁻¹), and amino (∼3400 cm⁻¹) stretches.
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the molecular formula (C₇H₅BrNO₃) with isotopic peaks indicative of bromine .
Advanced Research Questions
Q. How can spectral data discrepancies (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, the hydroxy group’s proton may exchange rapidly in D₂O, masking splitting. Use deuterated DMSO to stabilize intramolecular hydrogen bonding. Computational tools (DFT calculations) can predict NMR chemical shifts and validate experimental data. Cross-reference with IR and UV-Vis spectra to confirm electronic transitions influenced by substituents .
Q. What strategies mitigate competing reaction pathways during bromination or amination steps?
- Methodological Answer : Kinetic vs. thermodynamic control is critical. For bromination at the 5-position, use directing groups (e.g., methoxy) to bias substitution, then remove them post-reaction. Amination via Buchwald-Hartwig coupling or Ullmann reactions minimizes byproducts. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict optimal catalysts (e.g., Pd/Cu systems) and reaction conditions (temperature, solvent polarity) to suppress competing pathways .
Q. How can researchers analyze and address contradictions in reported solubility or stability data?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or pH-dependent ionization. Perform pH-solubility profiling (e.g., from pH 2–7) using potentiometric titration. Stability studies (TGA/DSC) under varying humidity and temperature conditions clarify decomposition pathways. Cross-validate with HPLC to detect degradation products, as seen in studies on halogenated salicylic acids .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics simulations can model solvent effects on reaction kinetics. Tools like Gaussian or ORCA, combined with cheminformatics databases (PubChem), enable virtual screening of potential reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
